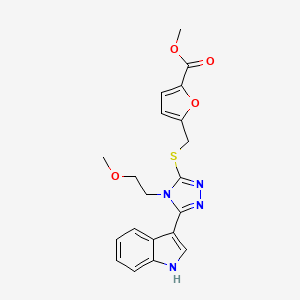

methyl 5-(((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)methyl)furan-2-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl 5-(((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)methyl)furan-2-carboxylate is a complex organic compound notable for its multi-ring structure. It merges the indole, triazole, and furan moieties, giving it diverse chemical reactivity and potential applications across various scientific fields. Understanding its properties and behavior is essential for leveraging its full potential.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: : This compound can be synthesized through multi-step organic reactions involving condensation, cyclization, and substitution processes. Typically, the synthesis begins with the formation of the triazole ring, followed by the introduction of the indole ring, and finally, the attachment of the furan-2-carboxylate group. Specific conditions such as temperature, solvent, and catalysts are critical in optimizing yield and purity.

Industrial Production Methods: : On an industrial scale, the production involves large-scale reactors with precise control over temperature and pressure to ensure consistency. Flow chemistry techniques might be employed to enhance efficiency and reduce by-products.

Types of Reactions

Oxidation: : This compound can undergo oxidation, especially at the sulfur atom, leading to the formation of sulfoxides and sulfones.

Reduction: : Reduction reactions can target the nitrogens in the triazole ring, potentially altering the electronic properties of the compound.

Substitution: : The compound is prone to electrophilic and nucleophilic substitution, particularly on the indole and furan rings.

Common Reagents and Conditions

Oxidizing Agents: : Hydrogen peroxide or m-chloroperoxybenzoic acid for oxidation reactions.

Reducing Agents: : Sodium borohydride or lithium aluminum hydride for reduction.

Substitution Reactions: : Various halogenating agents or nucleophiles under controlled temperatures.

Major Products Formed

Oxidation: : Sulfoxides and sulfones.

Reduction: : Reduced forms of triazole.

Substitution: : Halogenated indole or furan derivatives.

Wissenschaftliche Forschungsanwendungen

Molecular Formula

The molecular formula is C20H24N4O4S, with a molecular weight of approximately 420.49 g/mol.

Anticancer Activity

Several studies have highlighted the potential of this compound in anticancer therapy. For instance, derivatives of similar structures have shown significant cytotoxic effects against various cancer cell lines, including HeLa and HepG2 cells. The mechanism often involves the inhibition of key cellular pathways that promote cancer cell proliferation.

Case Study: Cytotoxicity Evaluation

A study evaluating the biological activity of related furan derivatives reported IC50 values indicating potent activity against tumor cell lines. The compound's structural features, particularly the indole and triazole components, are believed to enhance its interaction with biological targets involved in cancer progression .

Antimicrobial Properties

Research has also indicated that compounds with similar structures possess antimicrobial properties. The presence of the furan and indole groups contributes to their effectiveness against both Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Testing

In a comparative study, derivatives were tested for their antibacterial activity using standard protocols against various bacterial strains. The results showed a notable inhibition zone, suggesting that modifications to the furan structure can enhance antimicrobial efficacy .

Potential Neuroprotective Effects

Emerging research suggests that compounds containing indole and triazole may exhibit neuroprotective properties. This is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a crucial role.

Case Study: Neuroprotection Studies

In vitro studies demonstrated that certain derivatives could reduce oxidative stress markers in neuronal cell cultures, indicating potential for further development as neuroprotective agents .

Wirkmechanismus

Molecular Targets and Pathways: : The compound's biological effects are often mediated through its interaction with specific enzymes and receptors. The indole ring can interact with cellular proteins, modulating their function. The triazole moiety is known to bind metal ions, which can be crucial in enzyme inhibition.

Similar Compounds

Methyl 5-(((5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)methyl)furan-2-carboxylate: : Lacks the methoxyethyl group.

Methyl 5-(((5-(1H-indol-3-yl)-4-(2-ethoxyethyl)-4H-1,2,4-triazol-3-yl)thio)methyl)furan-2-carboxylate: : Contains an ethoxyethyl group instead of methoxyethyl.

Methyl 5-(((5-(1H-indol-3-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)methyl)furan-2-carboxylate: : Features a phenyl group instead of methoxyethyl.

Uniqueness: : Methyl 5-(((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)methyl)furan-2-carboxylate is unique due to the presence of the methoxyethyl group, which can significantly influence its pharmacokinetic properties and chemical reactivity, offering distinct advantages in specific applications compared to its analogues.

Hope you find this article detailed and comprehensive! Happy to chat more about any aspect you find particularly interesting.

Biologische Aktivität

Methyl 5-(((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)methyl)furan-2-carboxylate is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

The compound can be structurally represented as follows:

This compound features an indole moiety linked to a triazole ring, which is known for its pharmacological properties. The synthesis typically involves multi-step reactions starting from readily available indole derivatives and triazole precursors, often employing methods such as condensation and cyclization.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits notable antimicrobial activity. For instance, it has shown effectiveness against various strains of bacteria and fungi:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus (MRSA) | 0.98 μg/mL |

| Candida albicans | 7.80 μg/mL |

| Escherichia coli | Inactive |

These results indicate the compound's potential as a therapeutic agent against resistant bacterial strains and fungal infections .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines:

| Cell Line | IC50 (μM) |

|---|---|

| A549 (lung cancer) | <10 μM |

| T47D (breast cancer) | 27.3 μM |

| HCT116 (colon cancer) | 6.2 μM |

These findings suggest that the compound may induce apoptosis in cancer cells, potentially through mechanisms involving the modulation of cell cycle progression and apoptosis-related pathways .

The biological activity of this compound is likely attributed to its ability to interact with specific molecular targets within microbial and cancerous cells. Molecular docking studies have indicated strong binding affinities to various proteins involved in cell signaling and metabolism, suggesting a multifaceted mechanism of action .

Case Studies and Research Findings

- Antibacterial Studies : In a comparative study, the compound was found to outperform traditional antibiotics against MRSA strains, highlighting its potential in treating infections caused by antibiotic-resistant bacteria .

- Anticancer Research : A study involving multicellular spheroids demonstrated that this compound effectively penetrates tumor tissues and exhibits cytotoxic effects comparable to established chemotherapeutics .

- Fungal Inhibition : The compound's efficacy against Candida albicans suggests it could be developed into a topical antifungal treatment, particularly for resistant strains .

Eigenschaften

IUPAC Name |

methyl 5-[[5-(1H-indol-3-yl)-4-(2-methoxyethyl)-1,2,4-triazol-3-yl]sulfanylmethyl]furan-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O4S/c1-26-10-9-24-18(15-11-21-16-6-4-3-5-14(15)16)22-23-20(24)29-12-13-7-8-17(28-13)19(25)27-2/h3-8,11,21H,9-10,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJPSXDVIRCJNTC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C(=NN=C1SCC2=CC=C(O2)C(=O)OC)C3=CNC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.